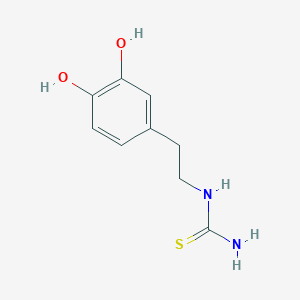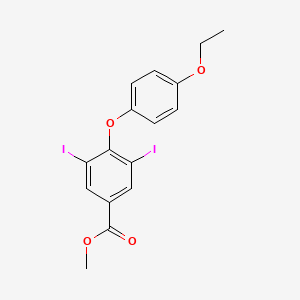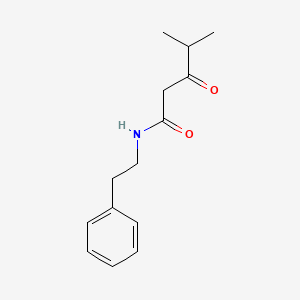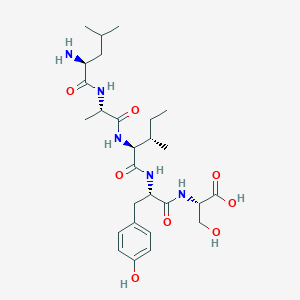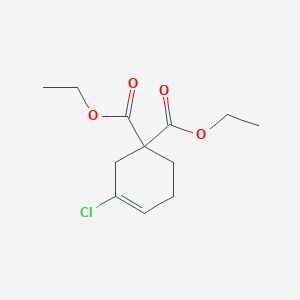![molecular formula C12H10BrNO4 B14242638 1-{[Bromo(phenyl)acetyl]oxy}pyrrolidine-2,5-dione CAS No. 594857-18-8](/img/structure/B14242638.png)
1-{[Bromo(phenyl)acetyl]oxy}pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[Bromo(phenyl)acetyl]oxy}pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core structure with a bromo(phenyl)acetyl group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[Bromo(phenyl)acetyl]oxy}pyrrolidine-2,5-dione typically involves the reaction of pyrrolidine-2,5-dione with bromo(phenyl)acetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods would focus on optimizing reaction conditions to minimize by-products and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
1-{[Bromo(phenyl)acetyl]oxy}pyrrolidine-2,5-dione can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The phenylacetyl group can undergo oxidation or reduction under appropriate conditions.
Hydrolysis: The ester linkage can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid (HCl) or sodium hydroxide (NaOH) being typical choices.
Major Products Formed
Substitution: Products depend on the nucleophile used.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols or alkanes.
Hydrolysis: Products are the corresponding carboxylic acid and alcohol.
Applications De Recherche Scientifique
1-{[Bromo(phenyl)acetyl]oxy}pyrrolidine-2,5-dione has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic compounds.
Biological Studies: Its derivatives can be used to study enzyme inhibition and receptor binding.
Industrial Applications: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-{[Bromo(phenyl)acetyl]oxy}pyrrolidine-2,5-dione depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The bromo(phenyl)acetyl group can interact with the active site of enzymes, leading to inhibition. The pyrrolidine-2,5-dione core can also interact with biological targets, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Bromosuccinimide (NBS): Similar in structure but lacks the phenylacetyl group.
Pyrrolidine-2,5-dione Derivatives: Various derivatives exist with different substituents on the pyrrolidine ring.
Uniqueness
1-{[Bromo(phenyl)acetyl]oxy}pyrrolidine-2,5-dione is unique due to the presence of both the bromo(phenyl)acetyl group and the pyrrolidine-2,5-dione core. This combination imparts specific chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
594857-18-8 |
|---|---|
Formule moléculaire |
C12H10BrNO4 |
Poids moléculaire |
312.12 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) 2-bromo-2-phenylacetate |
InChI |
InChI=1S/C12H10BrNO4/c13-11(8-4-2-1-3-5-8)12(17)18-14-9(15)6-7-10(14)16/h1-5,11H,6-7H2 |
Clé InChI |
UEARQMMURNPGJZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1=O)OC(=O)C(C2=CC=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


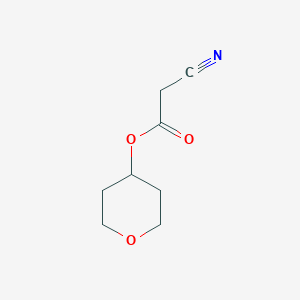

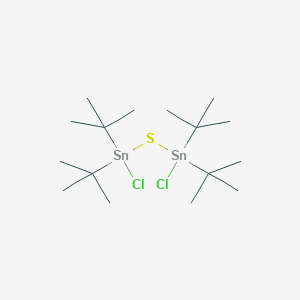
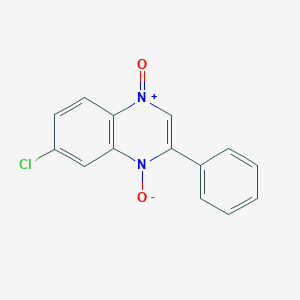
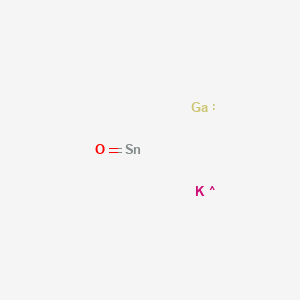
![3-Buten-2-one, 3-[(acetyloxy)(4-methylphenyl)methyl]-](/img/structure/B14242609.png)
![2-Methyl-N-{4-[(pyridin-2-yl)sulfamoyl]phenyl}prop-2-enamide](/img/structure/B14242610.png)
